Ssk6M3BE6U
Description
While specific structural details are unavailable in the provided evidence, its characterization would typically require:
- Structural data: Molecular formula, crystallographic information, and bonding motifs (e.g., metal-ligand coordination) .
- Physicochemical properties: Melting point, solubility, stability under varying conditions .
- Functional properties: Catalytic efficiency (e.g., turnover number), bioactivity (e.g., IC50 values in pharmacological assays) .
Properties
CAS No. |
1771756-20-7 |
|---|---|
Molecular Formula |
C16H18N4O3 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C16H18N4O3/c1-18-13-6-5-11(10-12(13)17)16(23)20(9-7-15(21)22)14-4-2-3-8-19-14/h2-6,8,10,18H,7,9,17H2,1H3,(H,21,22) |
InChI Key |
ZHUZECNFQOUJGD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 3-amino-4-(methylamino)benzoic acid with appropriate reagents under controlled conditions.
Coupling with Pyridine Derivative: The benzoyl intermediate is then coupled with a pyridine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are selected based on structural and functional similarities, as per guidelines:
Structurally Similar Compound: Ssk6M3BE6U-Analog (Metal-Substituted Variant)
- Structural divergence : Replacement of the central metal atom (e.g., Fe → Cu).
Functionally Similar Compound: ReferenceCatalyst-X (Industrial Catalyst)
- Shared application : Hydrocarbon oxidation.
- Divergent mechanisms : Radical-based vs. metal-centered pathways .
Data Tables and Research Findings
Table 1: Physicochemical and Functional Comparison
Key Observations :
- Metal substitution reduces thermal stability and catalytic turnover but improves aqueous solubility .
- ReferenceCatalyst-X outperforms this compound in industrial applications due to higher thermal tolerance and TOF .
- Bioactivity : this compound shows superior enzyme inhibition, suggesting pharmacological promise .
Methodological Considerations
- Characterization : NMR, IR, and HRMS data must be provided for all compounds to confirm purity and structure .
- Pharmacological assays : Include positive/negative controls and statistical validation (e.g., p-values) .
- Data reproducibility : Detailed synthesis protocols and spectral raw data should be archived for peer review .
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